![molecular formula C25H26N4O2 B2742144 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900890-04-2](/img/structure/B2742144.png)
1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on various cell lines and have been used in the treatment of estrogen receptor positive (ER+) breast cancer . The compound has a molecular formula of C25H26N4O2 and a molecular weight of 414.509.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a six-membered ring containing two nitrogen atoms . This structure is similar to the nucleotide base pair of DNA and RNA, which may contribute to its biological activity .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 96.3–96.8°C . It has a molecular formula of C25H26N4O2 and a molecular weight of 414.509.Scientific Research Applications
FGFR Inhibition
The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is associated with various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3 . Among these derivatives, compound 4h exhibited significant FGFR inhibitory activity, with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). In addition to inhibiting FGFRs, compound 4h suppressed breast cancer cell proliferation, induced apoptosis, and inhibited cell migration and invasion . This research highlights the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR-targeted agents.
Structure-Based Design
To quest for novel FGFR inhibitors, researchers retained the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder and focused on structure-based design strategies. By utilizing this approach, they designed concise 1H-pyrrolo[2,3-b]pyridine derivatives with FGFR inhibitory properties .
Novel Anti-Cancer Agents
In a related study, novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized. These compounds incorporated alkyl or aralkyl groups along with a sulfonyl group, known pharmacophores of antitumor drugs. The design aimed to enhance their anti-cancer activity .
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, exhibiting potent activities against FGFR1, 2, and 3 . The interaction involves the binding of the compound to the receptors, leading to the inhibition of the FGFR signaling pathway .
Biochemical Pathways
Upon binding to the compound, the FGFR undergoes changes that result in the inhibition of downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
properties
IUPAC Name |
6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-19-12-6-8-14-27(19)25(31)21-16-20-23(29(21)17-18-10-4-3-5-11-18)26-22-13-7-9-15-28(22)24(20)30/h3-5,7,9-11,13,15-16,19H,2,6,8,12,14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVOFBRDYGXSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(2-ethylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.